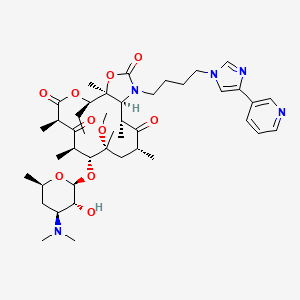
(2R,4R)-4-Methyl-2-piperidinecarboxylicethylester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2R,4R)-4-Methyl-2-piperidinecarboxylicethylester is a chiral compound with significant applications in various fields, including chemistry, biology, and medicine. This compound is known for its unique stereochemistry, which plays a crucial role in its biological activity and chemical reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The preparation of (2R,4R)-4-Methyl-2-piperidinecarboxylicethylester typically involves the following steps:
Starting Material: The synthesis begins with 4-methyl-2-cyanopiperidine.
Hydrolysis: The 4-methyl-2-cyanopiperidine undergoes hydrolysis using hydrochloric acid to form 4-methyl-2-piperidinecarboxylic acid hydrochloride.
Esterification: The 4-methyl-2-piperidinecarboxylic acid hydrochloride is then esterified with ethyl alcohol to produce 4-methyl-2-ethyl nipecotate hydrochloride.
Separation: A mixed solvent of methyl tertiary butyl ether and ethyl alcohol is used to separate the cis and trans forms of 4-methyl-2-ethyl nipecotate hydrochloride.
Industrial Production Methods
Industrial production methods for this compound often involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
(2R,4R)-4-Methyl-2-piperidinecarboxylicethylester undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert it into different amines or alcohols.
Substitution: It can undergo nucleophilic substitution reactions, where the ester group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide are employed in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while reduction can produce primary or secondary amines.
Applications De Recherche Scientifique
(2R,4R)-4-Methyl-2-piperidinecarboxylicethylester has a wide range of scientific research applications:
Chemistry: It is used as a chiral building block in the synthesis of complex organic molecules.
Biology: This compound is studied for its potential effects on biological systems, including its role as a neurotransmitter modulator.
Medicine: It has potential therapeutic applications, particularly in the development of drugs targeting neurological disorders.
Industry: It is utilized in the production of pharmaceuticals and agrochemicals.
Mécanisme D'action
The mechanism of action of (2R,4R)-4-Methyl-2-piperidinecarboxylicethylester involves its interaction with specific molecular targets and pathways. It is known to modulate neurotransmitter receptors, particularly metabotropic glutamate receptors, which play a role in synaptic transmission and plasticity. This modulation can lead to various physiological effects, including neuroprotection and anti-apoptotic activity .
Comparaison Avec Des Composés Similaires
Similar Compounds
(2R,4S)-4-Methyl-2-piperidinecarboxylicethylester: This is a diastereomer of the target compound with different stereochemistry.
4-Methyl-2-piperidinecarboxylic acid: A related compound without the ester group.
4-Methyl-2-cyanopiperidine: The starting material for the synthesis of the target compound.
Uniqueness
(2R,4R)-4-Methyl-2-piperidinecarboxylicethylester is unique due to its specific stereochemistry, which imparts distinct biological and chemical properties. Its ability to interact selectively with certain molecular targets makes it valuable in research and therapeutic applications .
Propriétés
Numéro CAS |
179236-77-2 |
|---|---|
Formule moléculaire |
C9H17NO2 |
Poids moléculaire |
171.238 |
Synonymes |
(2R,4R)-4-Methyl-2-piperidinecarboxylicethylester |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(9S,10R,13R,14R,17R)-17-[(E,2R,5R)-5,6-dimethylhept-3-en-2-yl]-3,5-dihydroxy-10,13-dimethyl-2,3,4,9,11,12,14,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-6-one](/img/structure/B1149246.png)





![1-Phenyl-5-[4-(propan-2-yl)phenyl]penta-1,4-dien-3-one](/img/structure/B1149265.png)
![Methyl (2R)-2-[(4R,5R)-5-[(4R)-2,2-dimethyl-1,3-dioxolan-4-yl]-2,2-dimethyl-1,3-dioxolan-4-yl]-2-hydroxyacetate](/img/structure/B1149266.png)

